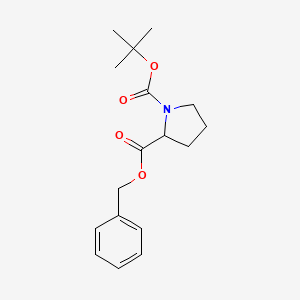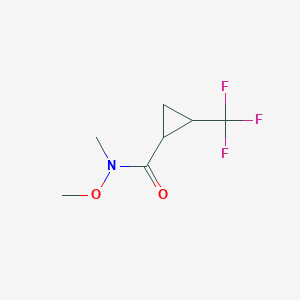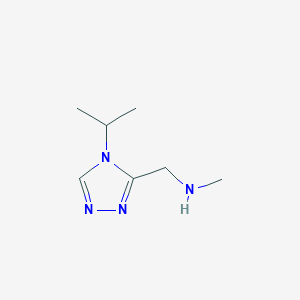
4-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a methylthio group, an oxadiazole ring, a thiadiazole ring, and a carboxamide group. These functional groups could potentially confer a variety of chemical properties and reactivities to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple ring systems would likely make the structure fairly rigid. The electron-rich sulfur and nitrogen atoms might also engage in various non-covalent interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide could potentially undergo hydrolysis or reduction reactions. The sulfur atoms in the methylthio and thiadiazole groups might also be points of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups like the carboxamide might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation as Anticancer Agents
Compounds incorporating the 1,3,4-thiadiazole moiety, similar to the queried compound, have been synthesized and evaluated for their potential as anticancer agents. A study by Gomha et al. (2017) highlighted the synthesis of novel pharmacophores containing the thiazole moiety, demonstrating potent anticancer activities against hepatocellular carcinoma cell lines. This research underscores the significance of such compounds in developing new anticancer drugs (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Heterocyclic Compound Lithiation
The lithiation of heterocyclic compounds, including thiadiazoles, has been explored for its potential in synthetic organic chemistry. Research by Micetich (1970) into the lithiation of various methyl-substituted heterocyclic compounds, such as thiadiazoles, provides valuable insights into the synthesis and functionalization of these compounds, which is crucial for further development of pharmaceuticals and materials (Micetich, 1970).
Chemoselective Thionation-Cyclization
A method for the chemoselective thionation-cyclization of enamides to synthesize thiazoles, as reported by Kumar, Parameshwarappa, & Ila (2013), illustrates the potential of these processes in creating compounds with varied biological activities. Such synthetic strategies expand the toolkit available for medicinal chemists in drug discovery and development (Kumar, Parameshwarappa, & Ila, 2013).
Anticancer Evaluation
The design and synthesis of benzamides incorporating the thiadiazole and oxadiazole moieties, as explored by Ravinaik et al. (2021), demonstrate significant anticancer activity. This study highlights the utility of such compounds in targeting various cancer cell lines, showcasing the potential for the development of new anticancer therapeutics (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S2/c1-7-10(22-18-15-7)11(19)14-13-17-16-12(20-13)8-4-3-5-9(6-8)21-2/h3-6H,1-2H3,(H,14,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYKIQDZNTVCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

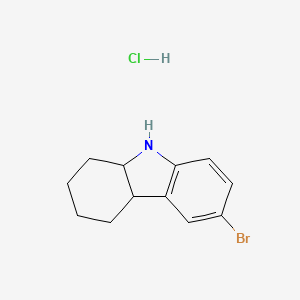
![5-(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2587325.png)
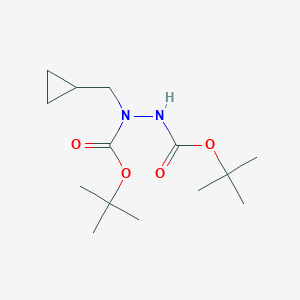
![2-((2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2587327.png)

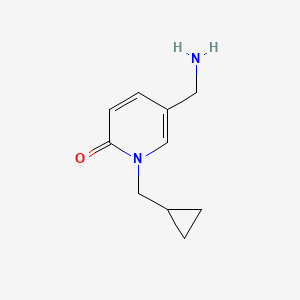
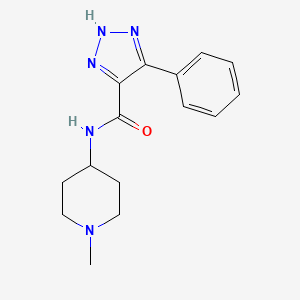
![N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine](/img/structure/B2587333.png)

